

Application Note: Regioselective Nitration of 2-Hydroxy-5-methylpyridine

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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

Cat. No.: B7722540

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Abstract

This application note provides a detailed experimental protocol for the regioselective nitration of 2-hydroxy-5-methylpyridine to synthesize 2-hydroxy-5-methyl-3-nitropyridine. The procedure employs a classic mixed acid nitration using concentrated sulfuric and nitric acids. This method is crucial for the introduction of a nitro group onto the pyridine ring, a key functionalization step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document includes a step-by-step methodology, safety precautions, and expected product characterization data.

Introduction

The nitration of pyridine rings is a fundamental transformation in organic synthesis. The resulting nitropyridines are versatile intermediates, with the nitro group serving as a handle for further functionalization, such as reduction to an amino group or nucleophilic aromatic substitution. 2-Hydroxy-5-methylpyridine is an important scaffold in medicinal chemistry, and its selective nitration allows for the generation of derivatives with potential applications in drug discovery. The hydroxyl group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it (C3 and C6). This protocol focuses on the regioselective synthesis of the 3-nitro isomer, a valuable building block for further chemical exploration.

Reaction Scheme

Quantitative Data Summary

Table 1: Reagent and Product Specifications

Compound Name	Formula	Mol. Wt. (g/mol)	M.P. (°C)	Appearance	CAS No.
2-Hydroxy-5-methylpyridine	C ₆ H ₇ NO	109.13	183 - 187	White to off-white solid	1003-68-5
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	~10	Colorless, oily liquid	7664-93-9
Nitric Acid (70%)	HNO ₃	63.01	-42	Colorless to yellow liquid	7697-37-2
Product: 2-Hydroxy-5-methyl-3-nitropyridine	C ₆ H ₆ N ₂ O ₃	154.12	~250 (dec.)	White to yellow powder/crystal	7464-14-4

Experimental Protocol

This protocol is adapted from established procedures for the nitration of hydroxypyridines and related compounds.

Materials:

- 2-Hydroxy-5-methylpyridine
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Deionized Water
- Crushed Ice
- Ammonia solution (optional, for pH adjustment)

- Ethanol (for recrystallization)

Equipment:

- Three-necked round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice-water bath
- Heating mantle
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - Place a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a dropping funnel, in an ice-water bath.
 - Carefully charge the flask with 50 mL of concentrated sulfuric acid. Begin stirring and allow the acid to cool to 0-5 °C.
- Addition of Starting Material:
 - Slowly and portion-wise, add 10.9 g (0.1 mol) of 2-hydroxy-5-methylpyridine to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C during the addition. The starting material may not dissolve completely, forming a slurry.
- Preparation of Nitrating Mixture:

- In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with slow addition.
- Cool the resulting nitrating mixture to 0-5 °C before transferring it to the dropping funnel.
- Nitration Reaction:
 - Add the cold nitrating mixture dropwise from the dropping funnel to the slurry of 2-hydroxy-5-methylpyridine in sulfuric acid over a period of 30-60 minutes.
 - Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
 - Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - Once the reaction is complete, carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
 - A precipitate should form. Allow the ice to melt completely.
 - The pH of the solution will be highly acidic. If necessary, the pH can be carefully adjusted to 3-4 with a dilute ammonia solution, though this may not be required for precipitation.
 - Collect the solid precipitate by vacuum filtration using a Büchner funnel.
 - Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acid.
- Purification:

- The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
- Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Safety Precautions

All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

- 2-Hydroxy-5-methylpyridine: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.^{[1][2]}
- Concentrated Sulfuric Acid: Extremely corrosive.^{[3][4][5]} Causes severe skin burns and eye damage.^{[3][4][5]} Reacts violently with water, releasing significant heat.^[3] Always add acid to water, never the reverse.
- Concentrated Nitric Acid: Strong oxidizer and highly corrosive.^{[6][7]} May intensify fire.^{[6][7]} Causes severe skin burns and eye damage.^{[6][7][8]} Toxic if inhaled.^{[7][8]}
- Nitration Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. The addition of reagents must be slow and controlled.
- Work-up: Quenching the reaction mixture on ice is highly exothermic and must be done slowly and with caution.

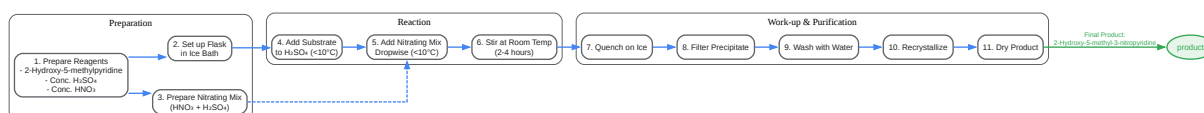
Product Characterization

The final product, 2-hydroxy-5-methyl-3-nitropyridine, should be a white to yellow crystalline solid.

- Melting Point: Approximately 250 °C with decomposition.^[9]
- Spectroscopic Analysis:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons on the pyridine ring will show characteristic shifts and coupling constants.
- ^{13}C NMR: The carbon NMR will confirm the presence of the six carbon atoms in their respective chemical environments.
- FTIR: The infrared spectrum will show characteristic peaks for the O-H and N-H stretching of the hydroxypyridine tautomer, C=O stretching of the pyridone tautomer, N-O stretching of the nitro group, and C-H stretching of the methyl and aromatic groups.[10]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (154.12 g/mol).

Workflow Diagram



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Caption: Experimental workflow for the nitration of 2-hydroxy-5-methylpyridine.

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